molecular formula C14H9ClN2O3 B12692812 9(10H)-Acridinone, 4-chloro-10-methyl-1-nitro- CAS No. 121083-75-8

9(10H)-Acridinone, 4-chloro-10-methyl-1-nitro-

Cat. No.: B12692812
CAS No.: 121083-75-8
M. Wt: 288.68 g/mol
InChI Key: BKHLXWCTRYUPRX-UHFFFAOYSA-N
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Description

9(10H)-Acridinone, 4-chloro-10-methyl-1-nitro- is a synthetic organic compound belonging to the acridinone family. Acridinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9(10H)-Acridinone, 4-chloro-10-methyl-1-nitro- typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-10-methylacridinone using a nitrating agent such as nitric acid under controlled conditions. The reaction is usually carried out in a solvent like acetic acid at a specific temperature to ensure the selective nitration at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amines.

    Substitution: The chloro group can be substituted by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized acridinone derivatives.

    Reduction: Amino-acridinone derivatives.

    Substitution: Substituted acridinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 9(10H)-Acridinone, 4-chloro-10-methyl-1-nitro- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Acridine: A parent compound with similar structural features.

    Acridinone: Compounds with variations in the acridinone core structure.

    Nitroacridines: Compounds with nitro groups attached to the acridine ring.

Uniqueness

9(10H)-Acridinone, 4-chloro-10-methyl-1-nitro- is unique due to the specific substitution pattern on the acridinone core, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

121083-75-8

Molecular Formula

C14H9ClN2O3

Molecular Weight

288.68 g/mol

IUPAC Name

4-chloro-10-methyl-1-nitroacridin-9-one

InChI

InChI=1S/C14H9ClN2O3/c1-16-10-5-3-2-4-8(10)14(18)12-11(17(19)20)7-6-9(15)13(12)16/h2-7H,1H3

InChI Key

BKHLXWCTRYUPRX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)Cl)[N+](=O)[O-]

Origin of Product

United States

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